1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane

Übersicht

Beschreibung

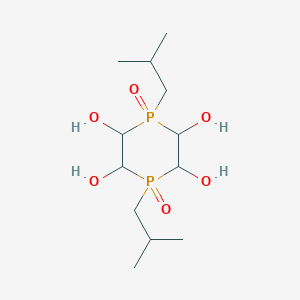

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane is a chemical compound known for its unique structure and properties. It is characterized by the presence of two isobutyl groups and four hydroxyl groups attached to a dioxo-diphosphorinane ring. This compound is often used in various industrial applications, particularly as a flame retardant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane typically involves the reaction of appropriate phosphorane precursors with isobutyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst, often under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.

Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the dioxo groups can yield hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

Flame Retardancy

One of the most significant applications of 1,4-diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane is as a flame retardant additive in polymer formulations. Research indicates that when combined with materials like ammonium polyphosphate and titanium dioxide, it enhances the flame-retardant properties of plastics.

Case Study: Polymer Formulation

A study demonstrated that a polypropylene formulation containing 20% of the diphosphorinane and 1% titanium dioxide passed vertical flammability tests with self-extinguishment times of less than one second . This indicates its effectiveness in reducing flammability in practical applications.

Thermal Stability

The compound exhibits notable thermal stability which is essential for high-performance materials. A thermal decomposition study indicated that it maintains structural integrity at elevated temperatures compared to other phosphine oxides . This property makes it suitable for applications in environments where thermal resistance is critical.

Organic Synthesis

In organic chemistry, this compound serves as a reagent in various synthetic pathways. Its ability to participate in addition reactions allows for the formation of complex organic molecules.

Data Table: Comparative Analysis of Synthesis Pathways

| Compound | Reaction Type | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Diphosphorinane | Addition with glyoxal | 97% | 20-25 |

| Other Phosphine Oxides | Various | Varies | Varies |

This table summarizes the efficiency of synthesizing diphosphorinanes compared to other phosphine oxides under similar conditions.

Potential Biological Applications

Emerging research suggests that diphosphorinanes may also have potential biological applications due to their unique chemical properties. Studies are ongoing to explore their use as therapeutic agents or in drug delivery systems.

Wirkmechanismus

The mechanism of action of 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane involves its interaction with molecular targets and pathways. The compound’s flame retardant properties are attributed to its ability to form a protective char layer on the surface of materials, preventing the spread of flames. In biological systems, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-diphosphorinane: Similar structure but lacks the dioxo groups.

Tetrahydroxyquinone: Contains hydroxyl groups but has a different ring structure.

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Different ring structure and functional groups.

Uniqueness

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane is unique due to its combination of isobutyl groups, hydroxyl groups, and dioxo groups, which confer specific chemical and physical properties. Its flame retardant properties and potential biological activities make it distinct from other similar compounds .

Biologische Aktivität

1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane (commonly referred to as Cyagard) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 328.28 g/mol. The compound features a unique diphosphorinane structure with multiple hydroxyl groups that contribute to its reactivity and potential biological interactions .

Biological Activity Overview

Research into the biological activity of Cyagard primarily focuses on its applications as a fire retardant and its thermal stability; however, there are indications of other biological activities that merit further exploration.

Antioxidant Activity

Compounds with hydroxyl groups are often associated with antioxidant properties. The presence of multiple hydroxyl groups in Cyagard suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress in biological systems. This property is crucial for applications in pharmaceuticals and food preservation .

Thermal Decomposition Studies

A significant body of research has focused on the thermal decomposition behavior of Cyagard. Studies indicate that under elevated temperatures, Cyagard exhibits stability up to certain limits before decomposing into various by-products. Understanding these thermal properties is essential for evaluating its safety and efficacy in practical applications .

Comparative Analysis with Related Compounds

A comparative analysis with other diphosphorinanes reveals that structural modifications can significantly influence biological activity. For example:

| Compound Name | Structure | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| Cyagard | C12H26O6P2 | Moderate | Potential |

| Tetrahydroxybenzoquinone | C6O2(OH)4 | High | High |

This table illustrates how variations in chemical structure impact the biological properties of these compounds.

Eigenschaften

IUPAC Name |

1,4-bis(2-methylpropyl)-1,4-dioxo-1λ5,4λ5-diphosphinane-2,3,5,6-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6P2/c1-7(2)5-19(17)9(13)11(15)20(18,6-8(3)4)12(16)10(19)14/h7-16H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYUAJJICVNRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CP1(=O)C(C(P(=O)(C(C1O)O)CC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872769 | |

| Record name | 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124788-09-6 | |

| Record name | 1,4-Diphosphorinane-2,3,5,6-tetrol, 1,4-bis(2-methylpropyl)-, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124788-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diisobutyl-2,3,5,6-tetrahydroxy-1,4-dioxo-1,4-diphosphorinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.